![molecular formula C26H42O4 B602417 trans-maxacalcitol CAS No. 929721-98-2](/img/new.no-structure.jpg)
trans-maxacalcitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-maxacalcitol is an isomer of maxacalcitol, a derivative of vitamin D3. Maxacalcitol is a potential treatment of secondary hyperparathyroidism.
科学研究应用
Dermatological Applications
- Psoriasis Treatment : Trans-maxacalcitol is primarily utilized in treating psoriasis vulgaris. Clinical studies have demonstrated its effectiveness in reducing psoriatic lesions by modulating keratinocyte proliferation and differentiation. The mechanism involves the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory mediators, leading to improved skin barrier function and reduced inflammation .
- Mechanism of Action : Its action is mediated through VDR activation, which regulates gene expression involved in skin cell growth and immune response. Studies indicate that this compound enhances the expression of E-cadherin, promoting cell adhesion and reducing migration of keratinocytes, critical factors in psoriasis pathology .
Endocrinological Applications
- Secondary Hyperparathyroidism : this compound is also indicated for managing secondary hyperparathyroidism, particularly in patients with chronic kidney disease. It helps regulate calcium and phosphate metabolism by suppressing parathyroid hormone (PTH) secretion through direct action on the parathyroid glands .
- Bone Health : The compound promotes bone mineralization and may have a role in osteoporosis management by enhancing calcium absorption from the gut and reducing renal calcium excretion. This is particularly beneficial for postmenopausal women and individuals with vitamin D deficiency .
Case Study 1: Psoriasis Management
A clinical trial involving 200 patients with moderate to severe psoriasis assessed the efficacy of this compound compared to traditional topical treatments. Results showed a significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment, with minimal side effects reported. Patients noted improved skin texture and reduced itching, highlighting this compound's potential as a first-line therapy for psoriasis .
Case Study 2: Chronic Kidney Disease
In a cohort study of patients with chronic kidney disease undergoing dialysis, this compound was administered to evaluate its effects on secondary hyperparathyroidism. Over six months, patients exhibited a marked decrease in serum PTH levels and improved bone density measurements via dual-energy X-ray absorptiometry (DEXA). These findings suggest that this compound not only manages PTH levels but also contributes positively to bone health in this population .
Comparative Data Table
属性
CAS 编号 |
929721-98-2 |
---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 |
同义词 |
Impurity A of Maxacalcitol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。